Cyclohexanol,2,5-dimethyl-,allophanate
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Overview
Description
Cyclohexanol,2,5-dimethyl-,allophanate is a chemical compound with the molecular formula C10H19NO3 It is a derivative of cyclohexanol, where the hydroxyl group is substituted with an allophanate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanol,2,5-dimethyl-,allophanate typically involves the reaction of 2,5-dimethylcyclohexanol with an allophanate reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies and equipment ensures efficient production while maintaining the quality and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanol,2,5-dimethyl-,allophanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound back to its alcohol form or other reduced derivatives.
Substitution: The allophanate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or other reduced compounds.
Scientific Research Applications
Cyclohexanol,2,5-dimethyl-,allophanate has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Cyclohexanol,2,5-dimethyl-,allophanate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylcyclohexanol: A related compound with similar structural features but lacking the allophanate group.
Cyclohexanol: The parent compound from which Cyclohexanol,2,5-dimethyl-,allophanate is derived.
Allophanate Derivatives: Other compounds containing the allophanate functional group.
Uniqueness
This compound is unique due to the presence of both the 2,5-dimethylcyclohexanol core and the allophanate group
Properties
Molecular Formula |
C10H18N2O3 |
---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
(2,5-dimethylcyclohexyl) N-carbamoylcarbamate |
InChI |
InChI=1S/C10H18N2O3/c1-6-3-4-7(2)8(5-6)15-10(14)12-9(11)13/h6-8H,3-5H2,1-2H3,(H3,11,12,13,14) |
InChI Key |
ACPDZVZIAYCDIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)NC(=O)N)C |
Origin of Product |
United States |
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